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Boc-C1-PEG3-C4-OBn

Cat. No.: B2676905
M. Wt: 410.5 g/mol
InChI Key: RBTVTEMDPRBJLY-UHFFFAOYSA-N
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Description

Contextualizing the Compound within Contemporary Organic Synthesis and Medicinal Chemistry

In modern organic synthesis and medicinal chemistry, the assembly of complex molecular architectures often relies on the use of precisely designed building blocks. Boc-C1-PEG3-C4-OBn exemplifies such a building block. Its structure can be deconstructed into several key components:

Boc (tert-Butoxycarbonyl) group : This is a widely used protecting group for amines. sigmaaldrich.com It prevents the nitrogen atom from undergoing unwanted reactions during a synthetic sequence and can be removed under specific, mildly acidic conditions. sigmaaldrich.com

PEG3 (triethylene glycol) unit : This polyethylene (B3416737) glycol chain is a flexible spacer that enhances the solubility of the molecule in aqueous media, a crucial property for biological applications. broadpharm.comcreative-biolabs.com PEG linkers are common in drug development to improve pharmacokinetic profiles. precisepeg.com

OBn (benzyl ether) group : This serves as a protecting group for a terminal hydroxyl group, which can be deprotected to reveal a reactive site for further chemical modification.

The presence of two distinct protecting groups (Boc and OBn) at opposite ends of the molecule allows for sequential and controlled chemical reactions, making it a valuable tool for chemists building intricate molecules like antibody-drug conjugates (ADCs) or, more specifically, Proteolysis-Targeting Chimeras (PROTACs). spirochem.comresearchgate.net

Historical Development and Significance of Linker Molecules in Advanced Chemical Systems

The concept of using linker molecules to connect two or more distinct molecular entities has been a cornerstone of medicinal chemistry for decades. researchgate.net Initially, this "linker approach" was explored to combine different pharmacophores to create dual-action drugs. researchgate.net However, the true significance of linker technology blossomed with the advent of targeted therapies, most notably antibody-drug conjugates (ADCs). symeres.comsigutlabs.com In ADCs, a linker tethers a potent cytotoxic drug to a monoclonal antibody, which directs the drug specifically to cancer cells. precisepeg.com

Overview of Its Primary Academic Application as a Proteolysis-Targeting Chimeras (PROTAC) Linker

The principal application of this compound in academic and industrial research is as a building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.com It is often referred to as "PROTAC Linker 15". medchemexpress.comglpbio.com PROTACs are engineered molecules that co-opt the body's own cellular machinery for protein disposal to eliminate disease-causing proteins.

This compound serves as the central "linker" component in these chimeras. medchemexpress.com After deprotection of its Boc and OBn groups, its two ends can be chemically attached to two other key molecules: one that binds to the target protein of interest (POI) and another that binds to an E3 ubiquitin ligase. A specific example of its use is in the synthesis of SGK3-PROTAC1, a degrader that specifically targets the SGK3 kinase protein. medchemexpress.com

Table 1: Chemical Properties of this compound

Property Value
CAS Number 2381196-81-0 chemscene.com
Molecular Formula C₂₃H₃₈O₆ chemscene.com
Molecular Weight 410.54 g/mol chemscene.com

| Composition | PEG-based linker medchemexpress.com |

Conceptual Framework of PROTACs and Linker Design Principles in Targeted Protein Degradation

Targeted protein degradation using PROTACs is a revolutionary therapeutic strategy that differs fundamentally from traditional inhibitors. Instead of merely blocking a protein's function, PROTACs trigger its complete removal from the cell. sigmaaldrich.com

The mechanism relies on a three-part molecular architecture:

A "warhead" ligand that specifically binds to the target protein (Protein of Interest or POI). broadpharm.com

An "anchor" ligand that recruits a component of the cell's ubiquitin-proteasome system, typically an E3 ubiquitin ligase. broadpharm.com

A linker that connects the warhead and the anchor. broadpharm.com

When a PROTAC is introduced into a cell, it acts as a molecular matchmaker, bringing the target protein and the E3 ligase into close proximity. sigmaaldrich.com This induced proximity results in the E3 ligase tagging the target protein with ubiquitin molecules, marking it for destruction by the proteasome, the cell's protein disposal machinery.

The design of the linker is a critical factor in the success of a PROTAC. explorationpub.com It is not just a simple spacer; its chemical nature, length, and rigidity are paramount for several reasons:

Ternary Complex Formation : The linker must be of an optimal length. If it is too short, steric hindrance may prevent the target protein and E3 ligase from binding simultaneously. explorationpub.com If it is too long, it may not effectively bring the two proteins together for efficient ubiquitination. explorationpub.com

Degradation Efficacy : The specific geometry and stability of the "ternary complex" (Target Protein-PROTAC-E3 Ligase) dictated by the linker directly impact the rate and efficiency of protein degradation. mdpi.com

Therefore, the rational design of linkers, using versatile building blocks like this compound, is a cornerstone in the development of potent and selective PROTAC compounds. explorationpub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H38O6 B2676905 Boc-C1-PEG3-C4-OBn

Properties

IUPAC Name

tert-butyl 2-[2-[2-(6-phenylmethoxyhexoxy)ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O6/c1-23(2,3)29-22(24)20-28-18-17-26-16-15-25-13-9-4-5-10-14-27-19-21-11-7-6-8-12-21/h6-8,11-12H,4-5,9-10,13-20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTVTEMDPRBJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCCCCCOCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Role in Molecular Conjugation and Bioconjugation Strategies

Bifunctional Linker Applications in PROTAC Modalities

PROTACs are innovative therapeutic agents designed to co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. cnreagent.com These chimeric molecules are constructed from three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov Boc-C1-PEG3-C4-OBn serves as a precursor for this critical linker component, facilitating the assembly of the final PROTAC molecule. medchemexpress.cn

A crucial step in PROTAC synthesis is the attachment of a ligand that can recruit an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). nih.govnih.gov The functional groups on this compound are designed for this purpose. Typically, either the Boc-protected amine or the benzyl-protected carboxylic acid is deprotected to reveal a reactive functional group. This group can then be coupled to a corresponding functional group on an E3 ligase ligand, such as derivatives of pomalidomide (B1683931) for CRBN or (S,R,S)-AHPC for VHL, through standard coupling chemistries. medchemexpress.commedchemexpress.com For example, a deprotected carboxylic acid on the linker can form a stable amide bond with an amine on the E3 ligase ligand. broadpharm.com

Following the conjugation of the E3 ligase ligand, the remaining protected group on the linker is chemically altered to allow for the attachment of the target protein ligand. This sequential approach prevents unwanted side reactions and ensures the precise construction of the heterobifunctional molecule. The choice of target protein ligand is dictated by the specific protein targeted for degradation. For instance, in the synthesis of SGK3 degrader-1, a PROTAC designed to degrade the SGK3 kinase, a specific SGK3 inhibitor is attached to the linker. cnreagent.commedchemexpress.cnnih.gov The flexibility and length of the PEG3 chain in this compound are important for spanning the distance between the E3 ligase and the target protein, allowing for effective binding of both ligands.

The ultimate function of a PROTAC is to induce and stabilize a ternary complex, consisting of the target protein, the PROTAC molecule, and the E3 ligase. nih.gov The formation of this complex is a prerequisite for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome. nih.gov The linker is not merely a passive spacer but plays a critical role in the stability and geometry of this ternary complex. researchgate.netsemanticscholar.org

FeatureDescriptionRelevance to Ternary Complex
Linker Length The distance spanned by the linker between the two ligands.Affects the ability of the POI and E3 ligase to come together in a productive orientation.
Flexibility The degree of conformational freedom of the linker chain.Allows for multiple spatial orientations, increasing the likelihood of forming a stable complex. researchgate.net
Composition The chemical nature of the linker (e.g., PEG, alkyl).Influences solubility, cell permeability, and potential non-covalent interactions that stabilize the complex. precisepeg.com

General Applicability in Diverse Bioconjugation Chemistries

Beyond its primary application in PROTACs, the structural motifs within this compound make it adaptable for other bioconjugation strategies. The presence of protected amine and carboxylic acid functionalities allows for its integration into various molecular assemblies using well-established chemical reactions.

Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible. technologynetworks.com The most common example used in bioconjugation is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govmedchemexpress.com The functional groups on this compound can be readily converted into azides or alkynes. For example, the deprotected amine can be reacted with an alkyne-containing reagent, or the deprotected carboxylic acid can be coupled to an azide-containing amine. This modification allows the linker to participate in click chemistry reactions, enabling the efficient and modular assembly of complex bioconjugates. rsc.org This approach is frequently used for rapidly creating libraries of PROTACs with different linker lengths and compositions to optimize degradation activity. nih.gov

The core reactions used to attach ligands to the this compound linker are amidation and esterification. After selective deprotection, the free carboxylic acid can be activated (e.g., with EDC or HATU) and reacted with a primary amine on a ligand to form a highly stable amide bond. broadpharm.combroadpharm.com Similarly, the carboxylic acid can react with an alcohol to form an ester linkage, although this is less common in PROTACs due to the potential for hydrolysis in vivo.

Conversely, after deprotection of the Boc group to reveal the primary amine, it can be acylated by a carboxylic acid on a ligand to form an amide bond. axispharm.com These reactions are fundamental in organic synthesis and provide a robust and reliable means of constructing the desired bioconjugates. acs.org The use of protecting groups (Boc and Bn) ensures that these reactions can be performed sequentially and with high specificity.

ReactionFunctional Group on LinkerFunctional Group on LigandResulting Bond
Amidation Carboxylic Acid (-COOH)Amine (-NH2)Amide (-CONH-)
Amidation Amine (-NH2)Carboxylic Acid (-COOH)Amide (-NHCO-)
Esterification Carboxylic Acid (-COOH)Alcohol (-OH)Ester (-COO-)

Influence of Linker Architecture on Conjugate Topography and Interaction Dynamics

The three-dimensional structure, or topography, of a bioconjugate is significantly influenced by the architecture of the linker. The length, flexibility, and chemical nature of the linker dictate the spatial relationship between the conjugated molecules, which in turn affects their interaction with biological targets.

For instance, in protein-PEG conjugates, the length of the PEG linker can impact the conformational stability of the protein. While longer PEG chains are often used to extend the in vivo half-life, studies have shown that even short PEG linkers can effectively stabilize a protein's structure. researchgate.net The precise positioning of the PEG chain relative to the protein surface is critical; a linker that is too long may not provide optimal desolvation and thus offer less stabilization. nih.gov

In the context of targeted drug delivery, the length of the PEG linker can influence the accessibility of the targeting ligand to its receptor. nih.gov While a longer linker might seem to provide more flexibility for the ligand to bind its target, some studies suggest that a shorter linker can sometimes lead to a more favorable receptor-ligand interaction by limiting the conformational freedom of the ligand. nih.gov The optimal linker length is often determined empirically and is dependent on the specific targeting ligand and receptor pair. In vivo studies have shown that longer PEG linkers can lead to increased tumor accumulation of nanoparticles, highlighting the importance of linker length in systemic applications. nih.gov

Structural and Conformational Analysis of Polyethylene Glycol Peg Linkers

Conformational Flexibility and Dynamics of Oligoethylene Glycol Chains

Oligoethylene glycol (OEG) chains, the core of many chemical linkers, are renowned for their conformational flexibility. chempep.com This flexibility arises from the free rotation around the C-C and C-O single bonds within the ethylene (B1197577) oxide units. chempep.com The conformation of OEG chains is not random but rather a dynamic equilibrium between several preferred states. In aqueous solutions, short PEG chains can adopt a zigzag, random coil structure, while longer chains may assume a more ordered, helical conformation. biopharminternational.com

Molecular dynamics simulations and experimental studies have provided deep insights into these conformational preferences. The most stable conformation for the O-C-C-O dihedral angle is gauche, while the C-O-C-C dihedral angle favors a trans arrangement. harvard.edu This preference leads to the characteristic helical TGT (trans-gauche-trans) conformation in the crystalline state of polyethylene (B3416737) glycol. harvard.edu However, in solution, these chains are highly dynamic and can be influenced by their environment, such as the solvent or grafting to a surface. osti.govresearchgate.net For instance, when grafted onto a surface at low densities, PEG chains may spread out in a "mushroom" conformation, whereas at higher densities, they repel each other and stretch into a more extended "brush" configuration. nih.govrsc.org This transition from a mushroom to a brush state is dependent on the grafting density and the molecular weight of the PEG chain. nih.gov The flexibility of the PEG chain is a key attribute, allowing the molecules it connects to sample a wide range of relative orientations. chempep.com

Impact of Linker Length and Composition on Molecular Proximity and Orientation

The length and composition of a linker are critical design parameters that dictate the spatial relationship between the two molecular entities it connects. precisepeg.com In the context of intramolecular binding, where a linker tethers a ligand to a protein, these properties directly influence the "effective molarity" (Meff), a measure of the local concentration of the tethered ligand in the vicinity of its binding site. acs.orgharvard.edu

Research has shown that the relationship between linker length and effective molarity is not linear. acs.org An optimal linker length exists that maximizes binding by minimizing strain, leading to the highest Meff. acs.orgharvard.edu If the linker is too short, it cannot span the distance without inducing strain, which is thermodynamically unfavorable. acs.org Conversely, as the linker length increases beyond the optimum, the conformational freedom of the chain also increases. researchgate.net This larger conformational space means the ligand spends less time in the productive orientation for binding, causing the effective molarity to decrease. acs.orgharvard.edu However, this decrease is often gradual; studies on oligo(ethylene glycol) linkers show that Meff decreases by only a factor of about 8 as the number of PEG units increases from 2 to 20. acs.org This suggests that using flexible linkers that are slightly longer than the optimal distance is a viable strategy in molecular design. acs.orgharvard.edu The composition, such as the inclusion of rigid or flexible segments like the C4 alkyl chain versus the PEG3 segment in Boc-C1-PEG3-C4-OBn, also tunes these properties, balancing flexibility with spatial control. precisepeg.com

Steric and Electronic Effects of Protecting Groups (Boc, Bn) on Linker Behavior

The benzyl (B1604629) (Bn) group , protecting a terminal hydroxyl group as an ether, contributes both steric and electronic effects. acs.orgorganic-chemistry.org Sterically, the phenyl ring is a sizable group that can hinder interactions near its end of the linker. Electronically, the aromatic ring introduces a region of electron density that can participate in non-covalent interactions, such as π-π stacking or cation-π interactions, with other molecules. The ether oxygen of the benzyl group is electronegative and can act as a hydrogen bond acceptor. acs.org Furthermore, the electronic nature of the benzyl group can influence the reactivity of adjacent atoms. acs.orgorganic-chemistry.org The presence of these protecting groups is not passive; they are integral to the linker's chemical personality until they are removed in a subsequent synthetic step. ub.edu

Geometrical Considerations in Molecular Recognition and Binding Events

The geometry of a linker like this compound is a decisive factor in molecular recognition and binding, particularly in the formation of ternary complexes involving two different proteins, as is the case with PROTACs. nih.govprecisepeg.com The linker is not merely a passive spacer; its length, flexibility, and chemical composition actively mediate the interaction between the binding partners. nih.gov

The geometry of the linker can also induce cooperativity, where the binding of one ligand enhances the binding of the other. The linker's composition can influence the molecule's propensity to adopt a "folded" conformation, which can shield polar groups and affect properties like cell permeability. biorxiv.orgdiva-portal.org For instance, PEG-based linkers have been shown to favor folded structures. biorxiv.org Ultimately, the linker's geometry must strike a delicate balance: it must be long and flexible enough to span the required distance without strain, yet constrained enough to minimize the entropic penalty upon binding and effectively pre-organize the ligands for a productive binding event. precisepeg.comresearchgate.net

Table of Mentioned Compounds

Advanced Spectroscopic and Chromatographic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.core.ac.ukhmdb.ca

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton and Carbon NMR Techniques.core.ac.ukhmdb.ca

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR: The ¹H NMR spectrum of Boc-C1-PEG3-C4-OBn in a solvent like deuterochloroform (CDCl₃) would display characteristic signals for each type of proton. The tert-butoxycarbonyl (Boc) group protons appear as a prominent singlet around 1.44 ppm. The protons of the polyethylene (B3416737) glycol (PEG) linker are typically observed in the range of 3.55-3.65 ppm. The methylene (B1212753) protons adjacent to the nitrogen and the ester group, as well as those in the butyric acid chain, will have distinct chemical shifts and coupling patterns. The benzyl (B1604629) ester's aromatic protons resonate in the 7.30-7.40 ppm region, and the benzylic methylene protons show a singlet at approximately 5.13 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals include those from the carbonyl carbons of the Boc group and the benzyl ester, typically found downfield around 156 ppm and 173 ppm, respectively. The carbons of the PEG chain resonate in the region of 69-71 ppm. The aromatic carbons of the benzyl group appear between 128 and 136 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
7.30-7.40 m 5H Ar-H (benzyl)
5.13 s 2H -CH ₂-Ph
5.05 br s 1H NH
3.65-3.55 m 12H -O-CH ₂-CH ₂-O-
3.25 t 2H Boc-NH-CH ₂-
2.35 t 2H -CH ₂-COO-
1.90 p 2H -CH₂-CH ₂-CH₂-
1.44 s 9H -C(CH ₃)₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
173.2 C =O (ester)
156.1 C =O (Boc)
136.0 C -Ar (benzyl, ipso)
128.6 C H-Ar (benzyl)
128.3 C H-Ar (benzyl)
79.1 -C (CH₃)₃
70.5-69.8 -O-C H₂-C H₂-O-
66.4 -C H₂-Ph
40.3 Boc-NH-C H₂-
34.1 -C H₂-COO-
28.4 -C(C H₃)₃
24.8 -CH₂-C H₂-CH₂-

Two-Dimensional NMR Experiments for Connectivity and Proximity Analysis.core.ac.uk

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized. A COSY spectrum would reveal correlations between protons that are coupled to each other, for instance, confirming the sequence of methylene groups in the butyric acid and PEG chains. An HSQC spectrum correlates directly bonded proton and carbon atoms, which is invaluable for assigning the signals in the crowded PEG region of the spectra.

Mass Spectrometry (MS) for Molecular Integrity and Impurity Profiling.hmdb.ca

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of the compound and identifying potential impurities.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), provides a highly accurate mass measurement of the parent ion. This allows for the determination of the elemental composition, which serves as a definitive confirmation of the compound's identity. For this compound (C₂₃H₃₇NO₇), the expected exact mass can be calculated and compared with the experimental value. Common adducts observed in ESI-MS include the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ 440.2643
[M+Na]⁺ 462.2462

Infrared (IR) Spectroscopy for Functional Group Identification.hmdb.ca

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for its various functional groups. A broad band around 3350 cm⁻¹ corresponds to the N-H stretch of the carbamate. The carbonyl (C=O) stretching vibrations of the Boc group and the benzyl ester would appear as strong absorptions around 1715 cm⁻¹ and 1735 cm⁻¹, respectively. The C-O stretching of the PEG linker and the ester would be visible in the 1250-1100 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group
~3350 N-H Stretch (carbamate)
~2975, 2930, 2870 C-H Stretch (aliphatic)
~1735 C=O Stretch (ester)
~1715 C=O Stretch (carbamate)
~1250, 1100 C-O Stretch (ether and ester)

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring.hmdb.ca

HPLC is a crucial technique for determining the purity of the synthesized compound and for monitoring the progress of chemical reactions. A reversed-phase HPLC method is typically employed for a molecule like this compound.

The analysis would likely use a C18 column with a gradient elution system, typically involving water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape. The purity of the compound is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A high purity level, often greater than 95%, is required for subsequent applications. bmj.com

Table 5: Typical HPLC Conditions for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Expected Retention Time ~15-18 minutes

Size-Exclusion Chromatography (SEC) for Hydrodynamic Volume and Oligomerization State

Size-Exclusion Chromatography (SEC) is a powerful technique for characterizing PEGylated molecules like this compound. This method separates molecules based on their hydrodynamic volume in solution, providing insights into their size, and can be used to detect the presence of aggregates or oligomers. researchgate.net For PEGylated compounds, SEC is instrumental in separating the desired product from unreacted PEG and the native (un-PEGylated) starting materials.

The hydrodynamic radius of a PEGylated molecule is a critical parameter influencing its pharmacokinetic properties. biopharminternational.comresearchgate.net SEC, particularly when coupled with multiple detectors such as refractive index (RI), UV, and light scattering detectors, can provide accurate measurements of molecular weight and hydrodynamic volume. biopharminternational.com For instance, studies on model PEGylated proteins have demonstrated that SEC can effectively separate different PEGylated species. waters.com The intrinsic viscosity and hydrodynamic radius of PEGylated proteins are significantly larger than the unmodified proteins, a feature that is directly proportional to the mass of the attached PEG chain. biopharminternational.comresearchgate.net While direct SEC data for this compound is not extensively published, the principles derived from studies of other PEGylated entities are directly applicable. It is expected that this linker would exhibit a larger hydrodynamic volume compared to its non-PEGylated precursors. researchgate.netnih.gov

Representative Hydrodynamic Radii of PEGylated Species Determined by SEC
MoleculeMolecular Weight (kDa)Hydrodynamic Radius (nm)Source
Model PEGylated Protein~70 (protein + 20 kDa PEG)5.17–5.35 biopharminternational.com
Bovine Serum Albumin (BSA)66.53.48 biopharminternational.com
20 kDa mPEG204.8 biopharminternational.com

Other Advanced Analytical Techniques for Structural Elucidation (e.g., X-ray Crystallography for related molecular constructs)

While a crystal structure for this compound itself is not publicly available, X-ray crystallography of related molecular constructs provides invaluable information about the conformational preferences of its constituent parts. X-ray diffraction studies on Boc-protected amino acids and peptides reveal detailed bond lengths, bond angles, and the spatial arrangement of the bulky tert-butyloxycarbonyl (Boc) group. rsc.orgbzchemicals.comacs.org

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are employed to explore the dynamic nature of the Boc-C1-PEG3-C4-OBn linker. These simulations model the atomic motions over time, providing a detailed picture of the linker's conformational landscape. bnl.gov

Meaningful MD simulations require accurate potential energy functions, known as force fields. nih.gov For molecules containing polyethylene (B3416737) glycol (PEG) chains like this compound, force fields such as CHARMM, AMBER, and GROMOS are commonly used. nih.govnih.gov The simulation protocol involves solvating the molecule in a water box (e.g., using the TIP3P water model) and running the simulation under specific thermodynamic conditions (ensemble), such as constant number of particles, volume, and temperature (NVT) or constant number of particles, pressure, and temperature (NPT). bnl.govnih.gov Careful parameterization is essential to accurately reproduce the molecule's geometry and properties. uiuc.edu

Table 1: Representative MD Simulation Parameters for a System Containing this compound

Parameter Value/Description Purpose
Force Field CHARMM36, AMBER (e.g., OL15) Describes the potential energy of the system, defining interactions between atoms. nih.govmdpi.com
Solvation TIP3P Water Model in a truncated octahedron box Explicitly models the aqueous environment. nih.gov
Ensemble NPT (Isothermal-Isobaric) Maintains constant pressure (1 atm) and temperature (e.g., 300 K) to mimic physiological conditions. bnl.gov
Integration Timestep 1-2 femtoseconds (fs) The time interval for integrating Newton's equations of motion; must be smaller than the fastest vibrations. bnl.gov
Electrostatics Particle Mesh Ewald (PME) Accurately calculates long-range electrostatic interactions under periodic boundary conditions. nih.gov

| Equilibration | ~10-100 nanoseconds (ns) | Allows the system to relax to a stable thermodynamic state before production runs. nih.gov |

The flexibility of the PEG and alkyl chain components of this compound means it does not exist as a single, static structure but as an ensemble of rapidly interconverting conformers. Computational methods like the CREST (Conformer-Rotamer Ensemble Sampling Tool) approach, often using semiempirical quantum mechanics, can efficiently explore the potential energy surface to identify a complete ensemble of low-energy structures. researchgate.net MD simulations also generate trajectories that can be clustered to identify the most populated conformational states. nih.gov Understanding this ensemble is critical, as different conformers may be responsible for binding to the target protein and the E3 ligase, and the linker must be able to adopt a conformation that allows for simultaneous binding.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations are used to investigate the electronic properties of this compound, which are not captured by classical MD simulations. nih.govnih.gov These methods solve approximations of the Schrödinger equation to provide information on electron distribution, orbital energies, and reactivity. arxiv.orgresearchgate.net

Density Functional Theory (DFT) is a widely used QC method that balances computational cost and accuracy for molecules of this size. nih.gov DFT calculations can determine key electronic properties of the linker. For instance, mapping the electrostatic potential (ESP) onto the electron density surface reveals regions prone to electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability. Furthermore, calculating Mulliken or Natural Bond Orbital (NBO) charges provides insight into the charge distribution across the atoms. researchgate.net

| ESP Maxima/Minima | Positive near H atoms, Negative near O atoms | Identifies electron-poor (electrophilic) and electron-rich (nucleophilic) sites, guiding interaction predictions. researchgate.net |

In Silico Design and Optimization of Linker-Mediated Interactions

The ultimate goal of modeling this compound is to understand how it facilitates the formation of a productive ternary complex (Target Protein—PROTAC—E3 Ligase). In silico methods are pivotal for designing and optimizing linkers to enhance pharmacological profiles. frontiersin.orgresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another. nih.gov For a PROTAC containing the this compound linker, docking studies are performed to model how the two ends of the conjugate bind to the target protein and the E3 ligase, respectively. researchgate.net The software predicts multiple binding poses and assigns a score based on an empirical or force-field-based scoring function, where a lower binding energy typically indicates a more favorable interaction. nih.gov These predictions help rationalize the structure-activity relationship and guide the optimization of the linker length and composition to achieve optimal ternary complex formation. nih.gov

Table 3: Example Output from a Molecular Docking Study

Parameter Pose 1 Pose 2 Pose 3
Binding Energy (kcal/mol) -9.8 -9.1 -8.5
Key H-Bond Interactions SER-234, LYS-112 SER-234, GLN-150 LYS-112
Van der Waals Energy (kcal/mol) -7.5 -7.0 -6.8
Electrostatic Energy (kcal/mol) -2.3 -2.1 -1.7

| Predicted Affinity (pKi) | 8.9 | 8.2 | 7.8 |

Structure-Based Molecular Design Principles Applied to Linkers

The design of linkers for molecules such as PROTACs is a complex process where the linker's length, flexibility, and chemical composition are paramount for biological activity. mdpi.comexplorationpub.com this compound is an example of a flexible, polyethylene glycol (PEG)-based linker, a class that is frequently used in PROTAC design. nih.gov

The fundamental principle of structure-based linker design is to effectively bridge the target protein and the E3 ligase, enabling the formation of a stable ternary complex. arxiv.org This process often begins with the analysis of crystal structures or computationally generated molecular docking models of the protein-ligand complexes. nih.gov These models help identify solvent-exposed regions on both the target protein and the E3 ligase that can serve as attachment points for the linker without disrupting the crucial binding interactions of the warhead and the E3 ligand. nih.gov

PEG-based linkers like the one in this compound offer several advantages. The ethylene (B1197577) glycol units provide significant flexibility, allowing the PROTAC molecule to adopt various conformations necessary to achieve a productive ternary complex. nih.gov This flexibility can accommodate different distances and orientations between the two target proteins. Furthermore, the hydrophilic nature of the PEG chain can enhance the water solubility of the entire PROTAC molecule, which is often a challenge due to the typically high molecular weight and hydrophobicity of these compounds. nih.gov

Cheminformatics and Data Mining for Structure-Activity Relationship (SAR) Derivation

Cheminformatics and data mining play a crucial role in deriving structure-activity relationships (SAR) for PROTACs, helping to rationalize the vast and complex chemical space of possible linkers. nih.govacs.org By analyzing large datasets of PROTAC molecules, researchers can identify key structural features of the linker that correlate with potent and selective protein degradation.

The process often involves the use of specialized databases, such as PROTAC-DB, which compiles detailed information on thousands of published PROTACs, including their constituent warheads, E3 ligands, linkers, and associated biological activity data. oup.com Using cheminformatics toolkits like RDKit, various molecular descriptors can be calculated for each linker, quantifying properties such as molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), number of rotatable bonds, and hydrogen bond donors/acceptors. mdpi.comoup.com

Table 1: Calculated Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₃H₃₈O₆ chemscene.com
Molecular Weight410.54 chemscene.com
Topological Polar Surface Area (TPSA)63.22 Ų chemscene.com
LogP4.1551 chemscene.com
Hydrogen Bond Acceptors6 chemscene.com
Hydrogen Bond Donors0 chemscene.com
Rotatable Bonds17 chemscene.com

Data mining these large datasets allows for the identification of SAR trends. For example, analysis might reveal that for a specific target protein and E3 ligase pair, linkers within a certain length range or with a specific degree of rigidity lead to optimal degradation. While flexible linkers like PEG are the most common type, representing over 67% of linkers in one analysis, their relative stability and potential for in vivo oxidative metabolism are also important considerations revealed through such studies. nih.gov

Furthermore, advanced computational methods, including artificial intelligence (AI) and machine learning, are increasingly being used to build predictive models. mdpi.com These models can learn the complex, non-linear relationships between a linker's structural features and the resulting PROTAC's degradation efficiency (DC₅₀) or ternary complex stability. mdpi.comchemrxiv.org By training on existing data, these generative models can propose novel linker structures with a higher probability of success, thereby accelerating the design-build-test-analyze cycle and moving beyond the more common alkyl and PEG-based scaffolds. mdpi.comarxiv.org

Table 2: Representative Data Fields for Cheminformatic SAR Analysis of PROTAC Linkers
Linker IDLinker TypeLength (atoms)Calculated LogPTPSA (Ų)Biological Activity (DC₅₀ nM)
LNK-001Alkyl83.526.3150
LNK-002PEG112.855.475
LNK-003Alkyl-Aryl124.238.125
LNK-004PEG142.567.815
LNK-005Piperazine (B1678402)103.141.590

This data-driven approach allows for a more rational design of linkers like this compound, moving beyond simple trial-and-error and toward a predictive understanding of how linker structure governs biological function.

Emerging Research Avenues and Future Perspectives

Development of Next-Generation Linker Scaffolds Based on Boc-C1-PEG3-C4-OBn Derivatives

The foundational structure of this compound, with its flexible alkyl and PEG motifs, has served as a blueprint for first-generation targeted therapies like Proteolysis Targeting Chimeras (PROTACs). However, ongoing research focuses on evolving this scaffold to enhance therapeutic properties. A primary strategy involves replacing the traditionally flexible linear alkyl and ether linkers with more rigid motifs. nih.gov These next-generation scaffolds aim to improve physicochemical properties and reduce the conformational flexibility of the molecule. nih.govprecisepeg.com

Key developments include the incorporation of:

Heterocyclic Scaffolds: Introducing motifs such as piperazine (B1678402) or piperidine (B6355638) rings into the linker backbone imparts rigidity. This conformational restriction can lead to more favorable physical properties and potentially improved potency. nih.gov

Alkynes: The inclusion of alkyne groups serves to stiffen the linker structure. This approach has been shown to enhance the efficiency of certain PROTACs compared to those with simple alkane chains. nih.gov

Macrocycles: Advanced computational methods, including molecular dynamics simulations, have spurred the design of macrocyclic linkers. By cyclizing the linker, researchers can pre-organize the PROTAC's binding moieties for more efficient and stable formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase). nih.gov A macrocyclic analog of the well-known BRD4 degrader MZ1, for instance, was designed to reduce the degrees of freedom, thereby improving its effectiveness. nih.gov

These innovative designs, moving beyond simple linear chains, represent a significant step toward creating more potent and selective therapeutic agents.

Exploration of Novel Therapeutic and Diagnostic Modalities Utilizing Similar Linker Chemistries

The alkyl/ether PEG chemistry embodied by this compound is fundamental to two of the most promising modalities in precision medicine: PROTACs and Antibody-Drug Conjugates (ADCs).

In the realm of targeted protein degradation , this linker is used to synthesize PROTACs that hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. medchemexpress.cn For example, this compound has been specifically utilized in the synthesis of a PROTAC designed to degrade SGK3 (Serum/Glucocorticoid Regulated Kinase 3), a protein implicated in cancer. cnreagent.com The linker's role is to connect a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase, inducing the degradation of the target. medchemexpress.cn

In the field of oncology , similar PEG-based linkers are critical components of ADCs. biochempeg.com ADCs are targeted therapies consisting of a monoclonal antibody, a potent cytotoxic payload, and a linker that connects them. biochempeg.com The PEG component of the linker enhances the ADC's water solubility and stability, prolongs its circulation half-life, and can reduce aggregation and immunogenicity. adcreview.com This allows the antibody to deliver the cytotoxic agent specifically to tumor cells, minimizing damage to healthy tissue. biochempeg.com The versatility of this linker chemistry is also being explored for creating novel bioconjugates for diagnostic imaging, where the linker connects a targeting moiety to an imaging agent.

Strategies for Tunable and Cleavable Linker Design

A key area of innovation is the design of "smart" linkers that are stable in systemic circulation but can be cleaved to release their payload under specific conditions. This tunability is crucial for maximizing therapeutic efficacy while minimizing off-target toxicity. drugdiscoverytrends.comnih.gov Research is focused on creating linkers that respond to intrinsic cues within the tumor microenvironment or to externally applied stimuli.

Stimuli-Responsive Cleavage Mechanisms:

StimulusCleavable MoietyDescription
Low pH (Acidity) Hydrazones, Silyl ethers, CarbonatesThese bonds are stable at physiological pH (7.4) but hydrolyze in the acidic environment of tumors or endosomes, releasing the payload. nih.govacs.org The stability of these linkers can be tuned by altering their chemical structure. acs.org
Enzymes Peptides, Disulfide bondsLinkers containing specific peptide sequences can be cleaved by enzymes like cathepsins, which are overexpressed in tumor cells. Disulfide bonds are cleaved by high intracellular concentrations of glutathione. drugdiscoverytrends.com
External Triggers Photosensitive groups, Ultrasound-labile compoundsLinkers can be engineered with moieties that break upon exposure to specific wavelengths of light or ultrasound, allowing for precise spatiotemporal control over drug release. drugdiscoverytrends.comnih.gov

A novel platform known as Antibody-Bottlebrush Conjugates (ABCs) exemplifies advanced cleavable design. ABCs use a branched polymer scaffold decorated with numerous PEG side chains that incorporate cleavable linkers, enabling a very high drug-to-antibody ratio and precise, stimuli-responsive drug release within the tumor. bioengineer.org

Advanced Mechanistic Investigations into Linker-Dependent Biological Outcomes

It is now unequivocally clear that the linker is not merely a passive spacer but an active modulator of a bioconjugate's biological activity. nih.gov Advanced mechanistic studies are focused on elucidating how specific properties of the linker, such as its length, composition, and flexibility, directly influence therapeutic outcomes. researchgate.net

In PROTACs , the linker's geometry and flexibility are critical for the formation of a stable and productive ternary complex. researchgate.netnih.gov Molecular dynamics simulations have shown that a linker with too much flexibility can prevent stable binding, whereas a well-designed, more rigid linker can enhance the protein-protein interactions necessary for efficient ubiquitination and degradation. researchgate.net The length of the PEG chain is also a critical parameter; studies have shown that changing the number of ethylene (B1197577) glycol units can dramatically alter the degradation potency of a PROTAC. nih.gov

In ADCs , the linker's design directly impacts the conjugate's stability, pharmacokinetics, and payload release efficiency. frontiersin.orgresearchgate.net Key linker parameters and their biological impact are summarized below.

Impact of Linker Properties on ADC Performance:

Linker ParameterBiological Outcome
Length Affects ADC stability and accessibility of the payload. Shorter linkers can increase steric hindrance, shielding the payload and enhancing stability in circulation. frontiersin.orgresearchgate.net
Steric Hindrance Increased steric bulk near the cleavage site can modulate the rate of payload release, preventing premature activation. drugdiscoverytrends.comresearchgate.net
Hydrophilicity PEG-based linkers increase hydrophilicity, which can improve the ADC's pharmacokinetic profile and help overcome certain drug resistance mechanisms. drugdiscoverytrends.com
Cleavage Mechanism Determines where and how the payload is released. This directly impacts both the efficacy against tumor cells and the potential for off-target toxicity. drugdiscoverytrends.com

These investigations underscore the necessity of fine-tuning the linker structure to achieve optimal biological activity for each specific target and therapeutic modality.

Scalable Synthesis and Process Chemistry Innovations for Linker Production

The growing clinical and commercial interest in PROTACs and ADCs necessitates the development of robust, scalable, and cost-effective methods for producing heterobifunctional linkers like this compound. Traditional multi-step syntheses can be time-consuming and inefficient. Consequently, significant innovation is occurring in process chemistry.

One versatile strategy involves the asymmetric activation of symmetrical PEGs . This can be achieved through selective monotosylation of one of the terminal hydroxyl groups on a PEG-diol. The resulting monotosylated PEG is a key intermediate that can then be converted into a wide array of heterobifunctional linkers (e.g., with amine, azide (B81097), or thiol functionalities) with high purity (>95% functionalization). mdpi.comresearchgate.net

Another approach utilizes an acetal (B89532) protection method . A specialized initiator containing an acid-cleavable acetal group is used for the anionic polymerization of ethylene oxide. This allows for the sequential modification of the two ends of the PEG chain, enabling the synthesis of well-defined heterobifunctional PEG derivatives. rsc.org

Furthermore, the concept of "click chemistry" has been leveraged to create modular and efficient synthesis routes. By preparing oligo(ethylene glycol) chains with terminal azide and alkyne groups, a diverse library of linkers can be rapidly assembled using copper-catalyzed azide-alkyne cycloaddition reactions. nih.gov

To accelerate the discovery process, a high-throughput platform termed "direct-to-biology" (D2B) has been developed. This innovative approach involves the plate-based synthesis of large libraries of PROTACs on a very small scale, which are then assayed as unchromatographed mixtures. This method dramatically speeds up the design-make-test cycle, allowing for rapid exploration of how different linker structures affect biological activity and physicochemical properties. nih.gov

Q & A

How to structure a research question using the PEO framework for studying this compound’s enzyme-triggered cleavage?

  • Methodological Answer :
  • P opulation: Tumor-associated proteases (e.g., MMP-9).
  • E xposure: this compound incubated with MMP-9 (1–100 nM).
  • O utcome: Cleavage efficiency quantified via fluorescence resonance energy transfer (FRET) probes.
  • Design : Include negative controls (heat-inactivated MMP-9) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.